Octafluoroadiponitrile

Description

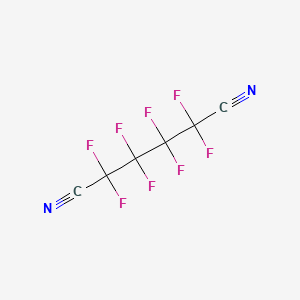

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVXXORSILYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191036 | |

| Record name | Adiponitrile, perfluoro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-53-4 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiponitrile, perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adiponitrile, perfluoro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipodinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Octafluoroadiponitrile

Abstract

This compound (CAS No. 376-53-4), a perfluorinated derivative of adiponitrile, stands as a compound of significant interest in advanced materials science. Its unique physicochemical properties, imparted by the extensive fluorination of its carbon backbone, distinguish it markedly from its hydrocarbon analog. This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical and physical properties, reactivity, key applications, and essential safety protocols. The content herein is intended for researchers, chemists, and materials scientists engaged in the development of high-performance electrolytes, specialty polymers, and other advanced chemical formulations.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is characterized by a six-carbon chain where the four central carbons are fully substituted with fluorine atoms, capped at both ends by nitrile (-C≡N) functional groups.[1] This high degree of fluorination is the primary determinant of its unique properties.[2]

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 376-53-4[1][2][3][4][5] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[1][2] |

| Molecular Formula | C₆F₈N₂[1][2][3] |

| Molecular Weight | 252.06 g/mol [1][2][3] |

| SMILES | C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F[1][2] |

| InChI Key | PZIVXXORSILYOQ-UHFFFAOYSA-N[2] |

The substitution of hydrogen with highly electronegative fluorine atoms creates a molecule with exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.[1][6] This structural modification also drastically alters its physical properties when compared to the non-fluorinated adiponitrile, as detailed below.

Table 2: Comparative Physicochemical Properties

| Property | This compound | Adiponitrile (Non-fluorinated) | Rationale for Difference |

| Boiling Point | 132.3 °C[1][2][5] | 295 °C[1] | Despite a higher molecular weight, the perfluorination leads to weaker intermolecular van der Waals forces, resulting in a significantly lower boiling point.[1] |

| Density | 1.594 g/cm³[1][2][5] | 0.9676 g/cm³[1] | The high atomic weight of fluorine compared to hydrogen results in a much denser liquid.[1] |

| Flash Point | 33.8 °C[2][5] | 163 °C[1] | The flammability characteristics are markedly different, indicating distinct safety considerations.[1] |

| Molecular Weight | 252.06 g/mol [2] | 108.14 g/mol [2] | The replacement of 8 hydrogen atoms with 8 fluorine atoms more than doubles the molecular weight. |

Synthesis and Characterization

Synthesis Pathways

The synthesis of this compound can be approached through several methods, primarily involving the fluorination of a suitable hydrocarbon precursor.

-

Direct Fluorination: This process involves the controlled reaction of adiponitrile with a potent fluorinating agent. The conditions must be carefully managed to achieve exhaustive fluorination of the aliphatic chain without degrading the terminal nitrile groups.

-

Gas-Phase Addition Reactions: A more complex method involves the reaction of perfluoroolefins with carbonyl fluoride to generate acyl fluorides. These intermediates are subsequently converted into perfluorinated nitriles through amination and dehydration processes.[2]

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While raw spectral data is not provided, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its characterization.

Table 3: Predicted Spectroscopic Data for Characterization

| Technique | Expected Features | Rationale |

| ¹⁹F NMR | Multiple complex signals in the perfluoroalkane region. | The fluorine atoms are chemically non-equivalent along the C2-C5 backbone, leading to distinct chemical shifts and complex splitting patterns due to F-F coupling. |

| ¹³C NMR | Signals corresponding to the nitrile carbons (-C≡N) and multiple signals for the fluorinated carbons. The C-F coupling will cause splitting of the carbon signals. | The electron-withdrawing effect of fluorine will shift the signals of adjacent carbons downfield. The absence of C-H bonds simplifies the spectrum. |

| ¹H NMR | No signals expected. | The molecule is perfluorinated on the aliphatic chain and contains no hydrogen atoms. |

| IR Spectroscopy | Strong absorption bands for C-F stretching (approx. 1100-1400 cm⁻¹). A sharp, medium-intensity peak for C≡N stretching (approx. 2250 cm⁻¹). | The C-F and C≡N bonds have characteristic vibrational frequencies that are readily identifiable.[7][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 252. Characteristic fragmentation pattern showing loss of CN, F, and various CₓFᵧ fragments. | The mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis.[9] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two terminal nitrile groups. However, the intense electron-withdrawing effect of the octafluoro-butane bridge significantly modulates this reactivity compared to standard aliphatic nitriles.[1]

Reactivity of the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack.[10] This allows for a range of chemical transformations, making this compound a valuable fluorinated building block.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form octafluoroadipic acid.

-

Reduction: Can be reduced using strong reducing agents like LiAlH₄ to yield 1,6-diamino-2,2,3,3,4,4,5,5-octafluorohexane.

-

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of perfluorinated diketones after hydrolysis of the imine intermediate.

Caption: Key chemical transformations of the nitrile groups in this compound.

Primary Applications

The unique combination of high polarity from the nitrile groups and the stability conferred by the fluorinated chain makes this compound a candidate for several high-performance applications.

-

Lithium-Ion Battery Electrolytes: This is a primary area of research. Fluorinated nitriles are investigated as solvents or additives in electrolytes for high-voltage lithium-ion batteries.[2][11] Their high electrochemical stability, wide liquid range, and good ionic conductivity can contribute to safer and higher-performance batteries with enhanced voltage stability.[2][11]

-

Intermediate in Polymer Chemistry: It serves as a crucial building block for synthesizing specialty fluoropolymers. The incorporation of the -(CF₂)₄- unit can impart enhanced thermal stability, chemical resistance, and low surface energy to materials.[2] Research has shown that fluorinated polyesters retain mechanical properties at high temperatures far better than their hydrocarbon analogs.[1]

-

Other Potential Uses: The compound is also being explored for use in advanced refrigerants, owing to its thermal stability and non-flammability, and as a component in high-performance lubricants designed for extreme operating conditions.[2]

Safety, Handling, and Storage

This compound is a toxic compound and must be handled with stringent safety protocols. Its hazard profile necessitates careful planning and execution of all laboratory procedures.

Hazard Profile

Table 4: GHS Hazard Classification

| Hazard Class | Category | GHS Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[12] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[12] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[12] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[12] |

Upon decomposition by heating, it can emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[3][4]

Recommended Handling and Storage Protocol

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is mandatory.[13]

Step-by-Step Handling Procedure:

-

Preparation: Before any work, develop a detailed Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards. Purchase and use the minimum quantity required.[13]

-

Engineering Controls: All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood.[13][14] The work area must be well-ventilated.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield if there is a splash risk, and chemical-resistant gloves. Double-gloving with nitrile gloves is recommended.[13]

-

Work Practices: Never work alone.[13] Inform colleagues before starting work. Use only non-sparking tools and ground containers during transfers to prevent static discharge.[13]

-

Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[14][15] Keep containers tightly sealed.

-

Waste Disposal: Collect all waste in clearly labeled, dedicated hazardous waste containers for disposal by certified professionals.[13]

Caption: Decision workflow for the safe handling of this compound in a laboratory setting.

Conclusion and Future Outlook

This compound is a specialty chemical whose value lies in its unique, fluorine-imparted properties. Its high stability and modulated reactivity make it a key component in the development of next-generation materials, particularly for energy storage and high-performance polymers. While its synthesis and handling present challenges due to its toxicity, the potential benefits warrant continued investigation. Future research will likely focus on optimizing synthetic routes to improve yield and reduce cost, as well as exploring its incorporation into novel polymeric structures and electrolyte formulations to push the boundaries of material performance.[1]

References

-

Chemsrc. (2025). This compound | CAS#:376-53-4. Retrieved from [Link]

-

Airgas. (1998). Material Safety Data Sheet - Octafluorocyclobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. Retrieved from [Link]

-

University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl halide. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the solvation structures of fluorinated nitrile.... Retrieved from [Link]

-

Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Southern Illinois University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Spectroscopy QP - OCR (A) Chemistry A-Level. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound (376-53-4) for sale [vulcanchem.com]

- 2. Buy this compound | 376-53-4 [smolecule.com]

- 3. This compound | 376-53-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 376-53-4 [m.chemicalbook.com]

- 5. This compound | CAS#:376-53-4 | Chemsrc [chemsrc.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. lehigh.edu [lehigh.edu]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Perfluorinated Dinitriles

An In-depth Technical Guide to the Synthesis of Octafluoroadiponitrile

This guide provides a comprehensive technical overview of the synthesis of this compound (NC(CF₂)₄CN), also known as perfluoroadiponitrile. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of the principles, experimental procedures, and safety considerations involved in the production of this highly fluorinated chemical intermediate.

This compound is a valuable fluorochemical intermediate. Its structure, a six-carbon chain fully substituted with fluorine atoms and terminated by nitrile groups, imparts unique properties such as high thermal stability, chemical inertness, and specific electronic characteristics. These attributes make it a critical building block for advanced polymers, specialty fluids, and complex molecular architectures where high performance under extreme conditions is paramount. The synthesis of such perfluorinated compounds is non-trivial and is dominated by a specialized technique known as electrochemical fluorination.

Part 1: The Synthetic Cornerstone: Electrochemical Fluorination (ECF)

The direct replacement of hydrogen with fluorine using F₂ gas is often violently exothermic and non-selective. Therefore, for exhaustive fluorination, electrochemical fluorination (ECF) stands as the most robust and commercially viable method.[1] This guide will focus on the Simons process, a foundational ECF technique developed in the 1930s.[1]

Core Principles of the Simons ECF Process

The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] aHF serves as both the fluorine source and the electrolyte. The fundamental reaction involves the replacement of carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds.

-

Reaction: R₃C–H + HF → R₃C–F + H₂[1]

This process occurs at a nickel anode, which is crucial for the reaction's success. The nickel surface forms a conductive, passivating layer of nickel fluoride that is resistant to the highly corrosive aHF environment and catalyzes the fluorination process. The organic substrate is oxidized at the anode, generating radical cations that then react with fluoride ions from the electrolyte. Gaseous hydrogen is evolved at the cathode, which must be safely vented.

Causality in Precursor Selection: Adiponitrile

Adiponitrile (NC(CH₂)₄CN) is the logical precursor for the synthesis of this compound via ECF. The rationale is as follows:

-

Structural Analogue: It possesses the required six-carbon dinitrile backbone.

-

Nitrile Group Stability: The nitrile (C≡N) functional group is generally resistant to the conditions of electrochemical fluorination, allowing the carbon backbone to be perfluorinated while preserving the terminal functionalities.

-

Solubility: Adiponitrile is soluble in anhydrous hydrogen fluoride, which is a prerequisite for the Simons process to form a conductive solution.

Part 2: Experimental Protocol for Synthesis

This section details a representative protocol for the synthesis of this compound using a Simons ECF cell. This procedure is inherently hazardous and must only be performed by trained personnel in a specialized laboratory equipped to handle anhydrous hydrogen fluoride.

Mandatory Visualization: Simons ECF Cell

Caption: Overall workflow for the synthesis of this compound.

Part 3: Critical Safety, Handling, and Waste Management

Working with anhydrous or concentrated hydrofluoric acid is exceptionally dangerous. All personnel must receive specialized training. [2]

Hazards of Hydrogen Fluoride (HF)

-

Extreme Toxicity: HF is fatal if inhaled, swallowed, or in contact with skin. [3][4]* Severe Corrosivity: It causes severe, deep-tissue burns that may not be immediately painful at lower concentrations. [5][2]The fluoride ion penetrates tissue and binds to calcium, causing cellular destruction and potentially fatal systemic effects like cardiac arrhythmia. [2]* Reactivity: HF reacts with glass, ceramics, and many metals. [3]

Data Presentation: Safety Protocols

| Safety Measure | Specification | Rationale |

| Personal Protective Equipment (PPE) | Full-face shield, chemical splash goggles, long-cuffed HF-resistant gloves (e.g., neoprene over nitrile), chemical-resistant apron, closed-toe shoes. [2][6] | To prevent any contact with skin or eyes. Standard nitrile gloves offer insufficient protection. [2] |

| Engineering Controls | All work must be conducted in a dedicated, certified fume hood compatible with acid use. [5]An ANSI-approved safety shower and eyewash must be immediately accessible. [2] | To prevent inhalation of toxic vapors and provide immediate decontamination facilities. |

| Emergency Response | An unexpired tube of 2.5% calcium gluconate gel must be available in the lab at all times. [5]All personnel must know the location and application procedure. | Calcium gluconate is the primary first aid treatment for HF skin exposure; it provides calcium ions to complex with the fluoride ions. [2] |

| Spill Management | Spills must be neutralized with a suitable agent like calcium carbonate or a commercial spill kit for HF. | To safely contain and neutralize the corrosive and toxic acid. |

| Storage | Store in polyethylene or fluorocarbon plastic containers, never in glass. [5]Use secondary containment. | To prevent container failure due to reaction with incompatible materials. [5] |

First Aid for HF Exposure

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 5 minutes. [2]Then, liberally apply 2.5% calcium gluconate gel and massage it into the skin. Seek immediate, professional medical attention. [2]2. Eye Contact: Immediately irrigate the eyes at an eyewash station for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. Call for emergency medical services. [2]

Part 4: Characterization and Expected Outcomes

Data Presentation: Reaction Parameters & Product Specs

| Parameter | Typical Value | Notes |

| Precursor | Adiponitrile (NC(CH₂)₄CN) | High purity grade is required. |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | Serves as both solvent and fluorine source. |

| Anode Material | Nickel | Forms a passivating, conductive NiFₓ layer. |

| Cell Voltage | 5 - 6 V | Balances reaction rate against potential side reactions. |

| Current Density | 20 - 30 mA/cm² | Influences fluorination efficiency. |

| Temperature | 0 - 20 °C | Controls HF vapor pressure and reaction selectivity. |

| Expected Yield | 30 - 50% | ECF yields can be moderate due to side reactions like fragmentation. |

| Boiling Point | ~66-68 °C | Value for pure this compound. |

| Purity (Post-Distillation) | >99% | Achievable with careful fractional distillation. |

Analytical Characterization

-

¹⁹F NMR: The primary method for confirming the perfluorinated structure. The spectrum should show characteristic shifts and couplings for the -CF₂- groups in the chain.

-

GC-MS: Used to determine purity and identify any potential byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

FTIR: The spectrum will confirm the presence of the C≡N stretch (around 2250 cm⁻¹) and strong C-F bond absorptions (in the 1100-1300 cm⁻¹ region), alongside the complete absence of C-H stretches.

Conclusion

The synthesis of this compound is a challenging yet essential process for accessing a key fluorochemical intermediate. The Simons electrochemical fluorination of adiponitrile in anhydrous hydrogen fluoride is the most established and logical synthetic route. The success of this synthesis is critically dependent not only on the precise control of electrochemical parameters but, more importantly, on an unwavering commitment to the rigorous safety protocols required for handling anhydrous hydrogen fluoride. Mastery of this process enables the production of a high-value building block for the next generation of advanced materials.

References

[7]Journal of The Electrochemical Society. (2018). Impact of Trifluoromethylation of Adiponitrile on Aluminum Dissolution Behavior in Dinitrile-Based Electrolytes. Semantic Scholar. [1]Wikipedia. (n.d.). Electrochemical fluorination. Retrieved from [Link] [8]Reaction Chemistry & Engineering. (2018). Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. RSC Publishing. [6]Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link] [2]Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link] [3]ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved from [Link] [4]Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Retrieved from [Link] [5]Division of Research Safety, University of Illinois. (n.d.). Hydrofluoric Acid (HF). Retrieved from [Link]

Sources

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. ethz.ch [ethz.ch]

- 4. eurofluor.org [eurofluor.org]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. [PDF] Impact of Trifluoromethylation of Adiponitrile on Aluminum Dissolution Behavior in Dinitrile-Based Electrolytes | Semantic Scholar [semanticscholar.org]

- 8. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Octafluoroadiponitrile: Structure, Properties, and Synthetic Utility

Foreword: Navigating the Landscape of Perfluorinated Intermediates

In the specialized realm of fluorinated materials, building blocks possessing both high fluorine content and reactive functional groups are of paramount importance. Octafluoroadiponitrile emerges as a significant, albeit sparsely documented, synthon in this class. This guide is designed for researchers and professionals in materials science and drug development, providing a comprehensive overview of its chemical structure, physicochemical properties, and reactive potential. While detailed experimental spectra and specific, peer-reviewed synthesis protocols for this exact molecule are not widely available in public literature, this document synthesizes established principles of organofluorine chemistry and data from analogous structures to offer a robust and scientifically grounded perspective. We will explore the causal relationships between its unique structure and its predicted behavior, offering insights into its utility as a precursor for advanced polymers, specialized electrolytes, and other high-performance materials.

Core Molecular Identity and Structural Elucidation

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile , is a perfluorinated aliphatic dinitrile. Its core identity is defined by a six-carbon backbone, terminated at both ends by nitrile (-C≡N) functional groups. The central four carbons are fully saturated with fluorine atoms, a structural feature that profoundly influences its chemical and physical properties.

The fundamental identifiers for this compound are cataloged as follows:

| Property | Value | Reference(s) |

| CAS Number | 376-53-4 | [1][2][3] |

| Molecular Formula | C₆F₈N₂ | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [1][2][3] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1][2] |

| Synonyms | Perfluoroadiponitrile, Octafluorohexanedinitrile | [3] |

Molecular Geometry and Electronic Effects

The molecule possesses a linear carbon chain with tetrahedral geometry around the four central sp³-hybridized carbons.[1] The high electronegativity of the eight fluorine atoms creates a powerful inductive electron-withdrawing effect along the carbon backbone. This effect is critical as it significantly modulates the electronic character of the terminal nitrile groups, enhancing the electrophilicity of the nitrile carbons and influencing the molecule's overall reactivity.[2] The C-F bonds are exceptionally strong, contributing to the high thermal stability characteristic of perfluorinated compounds.[2]

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with fluorine imparts properties that are dramatically different from the parent compound, adiponitrile. This distinction is fundamental to understanding its potential applications. Perfluorination leads to weaker intermolecular forces (despite the increased molecular weight), resulting in higher volatility and a lower boiling point compared to its hydrocarbon analog.[2]

| Property | This compound | Adiponitrile (for comparison) | Reference(s) |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid | [1][4] |

| Density | ~1.594 g/cm³ | ~0.968 g/cm³ | [1][2] |

| Boiling Point | ~132.3 °C at 760 mmHg | ~295 °C at 760 mmHg | [2] |

| Flash Point | ~33.8 °C | ~163 °C | [1][2] |

Note: Some sources report a boiling point of 61-64 °C, which may correspond to measurements at reduced pressure.[3]

Spectroscopic Signature (Predicted)

While specific, published spectra for this compound are not readily accessible, its spectroscopic characteristics can be predicted based on its structure and established principles. These predictions are vital for researchers aiming to identify this compound during synthesis or analysis.

-

¹⁹F NMR Spectroscopy: Due to chemical equivalence, the eight fluorine atoms are expected to produce two distinct signals corresponding to the -CF₂- groups at the C2/C5 and C3/C4 positions. The high sensitivity of the ¹⁹F nucleus would make this an excellent technique for structural confirmation.[5][6] The chemical shifts would likely fall within the typical range for perfluoroalkyl chains.[7]

-

¹³C NMR Spectroscopy: Three unique carbon signals are predicted: one for the nitrile carbons (-C≡N), and two for the fluorinated carbons (-CF₂-). The nitrile carbon signal would appear in the characteristic region for nitriles (~110-120 ppm), while the signals for the fluorinated carbons would be significantly influenced by the attached fluorine atoms, exhibiting splitting due to C-F coupling.[8]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile C≡N triple bond stretch is expected around 2250 cm⁻¹. The spectrum would be dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, which are characteristic of perfluorinated compounds.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 252 would be expected.[9] Common fragmentation patterns would likely involve the cleavage of C-C bonds within the perfluorinated chain, leading to the loss of CF₂ units (a difference of 50 amu) and other fluorinated fragments.[10][11]

Synthesis and Key Chemical Reactions

General Synthetic Approaches

The synthesis of this compound is challenging and typically relies on specialized fluorination techniques. The primary conceptual routes include:

-

Electrochemical Fluorination (ECF) / Simons Process: This established industrial method involves the electrolysis of a solution of the parent hydrocarbon (adiponitrile) in anhydrous hydrogen fluoride.[12] The process systematically replaces all C-H bonds with C-F bonds. This method is robust but can sometimes lead to molecular rearrangements or fragmentation, requiring careful optimization of conditions.[12]

-

Direct Fluorination: While theoretically possible, the direct reaction of adiponitrile with elemental fluorine (F₂) is extremely energetic and difficult to control, often leading to combustion or degradation of the starting material.

Key Chemical Transformations

The dinitrile functionality, modified by the perfluoroalkyl backbone, allows for several important chemical transformations. These reactions open pathways to valuable fluorinated monomers and intermediates.

Like other nitriles, this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2,2,3,3,4,4,5,5-octafluoroadipic acid.

-

Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more susceptible to nucleophilic attack by water.[10][13] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[10] The strong electron-withdrawing nature of the C₄F₈ chain enhances the electrophilicity of the nitrile carbon, potentially facilitating the initial nucleophilic attack compared to non-fluorinated nitriles.

General Protocol (Acid-Catalyzed Hydrolysis):

-

Reflux this compound with a strong aqueous acid (e.g., HCl or H₂SO₄).

-

The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator is used) or by analytical techniques like IR spectroscopy (disappearance of the -C≡N stretch).

-

Upon completion, the reaction mixture is cooled.

-

The resulting dicarboxylic acid can be isolated through extraction or crystallization, followed by purification.

The reduction of the dinitrile to the corresponding diamine is a critical transformation, as fluorinated diamines are valuable monomers for producing high-performance polyamides and polyimides.

-

Experimental Considerations: The reduction of nitriles typically requires strong reducing agents. Catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Rhodium catalyst) or chemical reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) are common methods.[14] The reduction of polyfluoroalkyl nitriles with sodium borohydride has also been reported, offering a milder alternative.[15] The choice of reagent is crucial to avoid side reactions, and the protocol must be conducted under anhydrous conditions, especially when using metal hydrides.

Conceptual Protocol (Catalytic Hydrogenation):

-

Charge a high-pressure reactor with this compound, a suitable solvent (e.g., ethanol, THF), and a hydrogenation catalyst (e.g., Raney Ni, Rh/Al₂O₃).

-

Pressurize the reactor with hydrogen gas to the required pressure.

-

Heat the reaction mixture to the target temperature and maintain vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake.

-

After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst.

-

Isolate the product diamine by distillation or crystallization of a salt derivative.

Applications and Field-Proven Insights

The unique combination of a perfluorinated core and terminal nitrile groups positions this compound as a valuable intermediate in several advanced technology sectors.

-

High-Performance Polymers: The derived diamine and diacid are ideal monomers for step-growth polymerization. The resulting polyamides and polyesters would incorporate a C₄F₈ segment into the polymer backbone, imparting properties such as high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and a low dielectric constant.[2] Such polymers are sought after for applications in aerospace, electronics, and specialty coatings.[9]

-

Electrolytes for High-Voltage Batteries: Nitrile-based compounds are explored as solvents or additives in electrolytes for high-energy-density lithium-ion batteries due to their high anodic stability and high dielectric constant.[16][17] While much of the research focuses on adiponitrile, the fluorination in this compound would further enhance oxidative stability, a critical requirement for next-generation 5V-class batteries.[18] The electron-withdrawing fluorine atoms improve the electrochemical window, preventing electrolyte degradation at high potentials.[18]

-

Semiconductor Manufacturing: A patent has listed octafluorohexane-1,6-dinitrile as a potential nitrogen-containing etching compound for processing silicon-containing films on semiconductor substrates. In plasma etching processes, such fluorinated molecules can serve as a source of reactive fluorine and nitrogen species for precise material removal.

Safety and Handling

As a highly functionalized organofluorine compound, this compound must be handled with appropriate precautions.

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][19] It is also a known skin and eye irritant.[19]

-

Handling Precautions: Work should be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[3] Avoid breathing vapors or mists.

-

Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2]

-

Decomposition: When heated to decomposition, it may emit toxic fumes containing hydrogen fluoride (HF), hydrogen cyanide (HCN), and nitrogen oxides (NOx).[3]

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential, bridging the gap between perfluorinated aliphatic chains and versatile nitrile chemistry. Its structure provides a direct pathway to C₄F₈-containing diamines, diacids, and other derivatives essential for the development of next-generation fluoropolymers and advanced materials. While a comprehensive public database of its experimental properties remains to be built, the foundational principles of organofluorine chemistry provide a clear and compelling guide to its predicted behavior and utility. Further research into scalable synthesis protocols and detailed characterization of its reaction products will undoubtedly unlock new opportunities for this valuable fluorinated intermediate in materials science, electronics, and beyond.

References

-

Atlantis Press. (n.d.). An adiponitrile additive electrolyte based on lithium difluoro (oxalate) borate for lithium batteries. Retrieved from Atlantis Press website. [Link]

-

Semantic Scholar. (2018). Impact of Trifluoromethylation of Adiponitrile on Aluminum Dissolution Behavior in Dinitrile-Based Electrolytes. Retrieved from Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (2020). Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate. Retrieved from NCBI. [Link]

-

Wikipedia. (n.d.). Electrochemical fluorination. Retrieved from Wikipedia. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]

-

PubChem. (n.d.). Adiponitrile. Retrieved from PubChem. [Link]

-

ResearchGate. (2025). Research progress on nitrile compounds in high potential electrolytes. Retrieved from ResearchGate. [Link]

-

Justia Patents. (2021). Methods for minimizing sidewall damage during low k etch processes. Retrieved from Justia Patents. [Link]

-

University of California, Davis. (n.d.). 19Flourine NMR. Retrieved from UC Davis website. [Link]

-

BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from BYJU'S website. [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from Chemguide. [Link]

-

Journal of Materials Chemistry A. (n.d.). Progress in nitrile-based polymer electrolytes for high performance lithium batteries. Retrieved from RSC Publishing. [Link]

-

Wiley Online Library. (2012). Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid. Retrieved from Wiley Online Library. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (2003). A generic approach for the catalytic reduction of nitriles. Retrieved from Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Methods for treating semiconductor wafers.

-

Clark University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from Clark University website. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from YouTube. [Link]

-

Canadian Science Publishing. (n.d.). Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted ß-diketonates. Retrieved from Canadian Science Publishing. [Link]

-

Royal Society of Chemistry. (2017). Fluorinated Polymers: Volume 2: Applications. Retrieved from RSC Publishing. [Link]

-

Clark University. (n.d.). 13C-NMR. Retrieved from Clark University website. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

Defense Technical Information Center. (n.d.). A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxidation. Retrieved from DTIC. [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from Compound Interest. [Link]

-

ACS Publications. (n.d.). Reduction of Polyfluoroalkyl Nitriles with Sodium Borohydride. Retrieved from ACS Publications. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB website. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. whitman.edu [whitman.edu]

- 11. youtube.com [youtube.com]

- 12. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 13. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Progress in nitrile-based polymer electrolytes for high performance lithium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. Research progress on nitrile compounds in high potential electrolytes [esst.cip.com.cn]

- 18. Mechanism of Stability Enhancement for Adiponitrile High Voltage Electrolyte System Referring to Addition of Fluoroethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New roadmap advances catalytic solutions to destroy ‘forever chemicals’ | EurekAlert! [eurekalert.org]

Octafluoroadiponitrile: A Comprehensive Technical Guide for Advanced Applications

Abstract

Octafluoroadiponitrile (OFADN), with the molecular formula C₆F₈N₂, is a highly fluorinated organic compound that has garnered significant interest for its unique physicochemical properties. Also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, this molecule's structure, featuring a six-carbon backbone with terminal nitrile groups and extensive fluorination on the central carbons, imparts exceptional thermal and chemical stability. These characteristics make it a promising candidate for advanced applications, particularly in the fields of energy storage and polymer science. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis methodologies, and current and potential applications of this compound, with a focus on its role as an electrolyte additive in high-voltage lithium-ion batteries and as a monomer for novel fluoropolymers. Detailed experimental protocols, safety and handling procedures, and a comprehensive review of the existing literature are presented to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this compound.

Introduction: The Emergence of a Versatile Fluorinated Dinitrile

The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern materials science and drug discovery, owing to the unique properties conferred by the carbon-fluorine bond. This compound stands as a compelling example of this molecular engineering, representing a perfluorinated derivative of adiponitrile. The electron-withdrawing nature of the eight fluorine atoms significantly alters the electronic environment of the molecule, enhancing its electrochemical stability and modifying the reactivity of the terminal nitrile groups. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its cutting-edge applications, thereby serving as a critical resource for its scientific and industrial exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a linear six-carbon chain with nitrile groups at both ends. The four central carbon atoms are fully substituted with fluorine atoms, resulting in a highly symmetrical molecule. This extensive fluorination is the primary determinant of its distinct physical and chemical properties.

Caption: Molecular structure of this compound (C₆F₈N₂).

Physicochemical Data

The reported physical properties of this compound exhibit some variability in the literature, which may be attributed to differences in measurement conditions or sample purity. The table below summarizes the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₈N₂ | |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |

| CAS Number | 376-53-4 | |

| Molecular Weight | 252.06 g/mol | |

| Boiling Point | 132.3 °C at 760 mmHg | |

| Density | 1.594 g/cm³ | |

| Flash Point | 33.8 °C |

It is noteworthy that the high degree of fluorination leads to a significantly lower boiling point compared to its non-fluorinated counterpart, adiponitrile (295 °C), despite the considerable increase in molecular weight. This phenomenon is characteristic of perfluorinated compounds and is attributed to weaker intermolecular forces.

Synthesis of this compound

The primary industrial method for the synthesis of perfluorinated organic compounds is electrochemical fluorination (ECF), also known as the Simons process. This technique is the most likely route for the production of this compound.

"physical properties of Octafluoroadiponitrile"

An In-depth Technical Guide to the Physical Properties of Octafluoroadiponitrile

Abstract

This compound (C₆F₈N₂) is a perfluorinated derivative of adiponitrile, distinguished by its exceptional thermal and chemical stability. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The document details the compound's chemical identity, core physical characteristics, and predicted spectral properties, and outlines standardized experimental protocols for their determination. A comparative analysis with its non-fluorinated analog, adiponitrile, is presented to highlight the profound impact of fluorination on molecular properties.

Introduction

Chemical Identity and Molecular Structure

This compound, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a specialty chemical of significant interest.[1] Its core structure consists of a six-carbon aliphatic chain terminated at both ends by nitrile (-C≡N) functional groups.[1] All hydrogen atoms on the four central carbons (positions 2, 3, 4, and 5) are substituted with fluorine atoms, leading to a highly symmetric and electron-deficient carbon backbone.[1][2]

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[1] |

| Synonyms | Perfluoroadiponitrile, Octafluorohexanedinitrile[3] |

| CAS Number | 376-53-4[1][4][5] |

| Molecular Formula | C₆F₈N₂[2][5] |

| Molecular Weight | 252.065 g/mol [1][2] |

The high degree of fluorination imparts unique characteristics to the molecule, driven by the high electronegativity of fluorine. This creates strong carbon-fluorine bonds and significant inductive electron withdrawal from the carbon chain, influencing the reactivity of the terminal nitrile groups and the overall physical properties of the compound.[1]

Figure 1: 2D structure of this compound.

Significance and Potential Applications

The unique combination of a dinitrile structure with a perfluorinated chain makes this compound a candidate for advanced applications. Its high electrochemical and thermal stability have led to investigations into its use as:

-

Lithium-ion Battery Electrolytes: The strong electron-withdrawing nature of the fluoroalkyl chain enhances the electrochemical stability, a desirable trait for developing safer, higher-performance batteries.[2]

-

Specialty Lubricants and Refrigerants: Low viscosity, a wide liquid range, and excellent thermal stability make it a potential component for lubricants in extreme environments.[2]

-

Intermediate in Fluorochemical Synthesis: It serves as a valuable building block for the production of other complex fluorinated compounds and polymers.[2]

Comparative Analysis: The Impact of Fluorination

To fully appreciate the properties of this compound, a comparison with its non-fluorinated analog, adiponitrile, is instructive. Fluorine substitution dramatically alters the physicochemical properties.

| Property | This compound | Adiponitrile | Rationale for Difference |

| Molecular Weight | 252.065 g/mol [1][2] | 108.14 g/mol [2] | Replacement of 8 H atoms (≈1 amu) with 8 F atoms (≈19 amu). |

| Boiling Point | 132.3 °C[1][2] | 295 °C[1] | Despite higher mass, fluorination reduces intermolecular polarizability, leading to weaker van der Waals forces.[1][2] |

| Density | 1.594 g/cm³[1][2] | 0.9676 g/cm³[1] | The high atomic mass of fluorine relative to hydrogen significantly increases molecular density.[1] |

| Flash Point | 33.8 °C[1][2] | 163 °C[1] | The flammability characteristics are significantly altered by the presence of fluorine. |

This comparison underscores a key principle in fluorochemistry: perfluorination, despite increasing molecular weight, often reduces boiling points due to weakened intermolecular interactions.[1]

Core Physical Properties

This section details the experimentally determined and reported physical properties of this compound.

Appearance and State

At standard temperature and pressure, this compound is a clear, colorless to pale yellow liquid.[2][3][4]

Density

The density is consistently reported in the range of 1.594 g/cm³ .[1][2][5] This high density is a direct consequence of the high degree of fluorination. A conflicting value of 1.4304 g/cm³ has also been noted in some commercial catalogs, which may reflect a different measurement temperature or purity level.[3][4] For research purposes, the 1.594 g/cm³ value is more frequently cited in technical sources.

Thermal Properties

-

Boiling Point: The most commonly cited boiling point is 132.3 °C at standard atmospheric pressure (760 mmHg).[1][2][5] A significantly lower value of 61 °C is reported by some suppliers, which is likely the boiling point measured under reduced pressure, a common practice for high-boiling-point liquids to prevent decomposition during distillation.[3][4] Researchers should verify the pressure conditions when consulting boiling point data.

-

Melting Point: The melting point is not widely reported in the available literature.[1][5]

-

Flash Point: The flash point is 33.8 °C , classifying it as a flammable liquid.[1][2][5]

Solubility Profile

This compound exhibits solubility characteristics typical of fluorinated compounds. It is reported to be:

-

Sparingly Soluble in Chloroform.[3][4] Its solubility in water is expected to be very low, a common feature of perfluorinated alkanes.

Other Physicochemical Parameters

-

Refractive Index: The index of refraction (n²⁰/D) is reported as 1.314 .[5]

Predicted Spectral Characterization

As experimental spectra for this compound are not publicly available, this section provides a predicted analysis based on its molecular structure and established spectroscopic principles. This serves as a guideline for researchers in identifying and characterizing the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by two key features:

-

C≡N (Nitrile) Stretch: A sharp, strong absorption band is predicted in the range of 2240-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.[6]

-

C-F (Carbon-Fluorine) Stretch: Very strong, broad absorption bands are expected in the region of 1100-1350 cm⁻¹ . The multiplicity and exact location of these bands will be complex due to the presence of multiple C-F bonds on adjacent carbons.

Unlike adiponitrile, the spectrum will be devoid of C-H stretching bands in the 2850-3000 cm⁻¹ region.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, only three distinct carbon signals are predicted in the ¹³C NMR spectrum:

-

C1, C6 (Nitrile Carbons): These carbons are in the same chemical environment. The signal is expected to appear around 115-120 ppm . The electronegative fluorine atoms will have a modest deshielding effect on these terminal carbons. For comparison, the nitrile carbons in adiponitrile appear around 119 ppm.[2]

-

C2, C5 (CF₂ Carbons): These two carbons are equivalent and are directly bonded to two fluorine atoms and an adjacent CF₂ group. They will be significantly deshielded and are predicted to appear in the range of 105-120 ppm , likely showing a complex splitting pattern due to C-F coupling.[7]

-

C3, C4 (CF₂ Carbons): This central pair of carbons are also equivalent. They are in a similar environment to C2/C5 but are one bond further from the nitrile group. Their chemical shift is also predicted to be in the 105-120 ppm range, likely very close to the C2/C5 signal.[7]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[5] Based on the molecular symmetry, two distinct fluorine environments are expected:

-

F on C2, C5: These four fluorine atoms are equivalent.

-

F on C3, C4: These four fluorine atoms are also equivalent.

These two sets of fluorine atoms will appear as two complex multiplets due to strong two-bond (²JFF) and three-bond (³JFF) coupling to each other. The chemical shifts are predicted to fall within the typical range for aliphatic CF₂ groups, approximately -110 to -130 ppm relative to CFCl₃.[8]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be observed at an m/z of 252.0 , corresponding to the nominal mass of C₆F₈N₂.[9]

-

Fragmentation Patterns: The molecule is expected to fragment via cleavage of the C-C bonds in the fluorinated backbone. Common fragments would include the loss of CF₂ units (m/z loss of 50) and cleavage adjacent to the nitrile group. The stability of perfluorinated carbocations would likely lead to a complex fragmentation pattern.[10]

Experimental Determination of Physical Properties

The following section outlines standardized, self-validating protocols for determining key physical properties. The causality behind experimental choices is highlighted to ensure technical accuracy and reproducibility.

Figure 2: Workflow for Physical Property Characterization.

Protocol: Boiling Point Determination via Thiele Tube

This micro-method is ideal for determining the boiling point with a small sample volume, minimizing waste and exposure. The principle relies on matching the liquid's vapor pressure with the ambient atmospheric pressure.[4]

Methodology:

-

Preparation: Place approximately 0.5 mL of this compound into a small test tube (Durham tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube containing mineral oil, ensuring the heat-transfer fluid is well above the sample level.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the capillary tip.

-

Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat source.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[4] This signifies the point where the external pressure equals the vapor pressure of the liquid.

-

Validation: Repeat the measurement twice. The boiling points should agree within 1-2 °C for a pure sample.

Protocol: Density Measurement via Pycnometer

This method provides a highly accurate density measurement by precisely determining the mass of a known, calibrated volume of the liquid.[5]

Methodology:

-

Calibration: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL). Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the filled pycnometer (m₂). The volume (V) can be calculated using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Preparation: Empty and thoroughly dry the pycnometer.

-

Sample Measurement: Fill the pycnometer with this compound. Equilibrate to the same temperature as the water calibration. Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

-

Validation: Perform the measurement in triplicate. The results should be highly consistent (±0.001 g/cm³). Ensure temperature is precisely controlled throughout the procedure as density is temperature-dependent.[5]

Safety and Handling

GHS Classification and Hazards

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled.[11] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3][11]

-

Hazard Codes: T (Toxic), Xi (Irritant)[3]

-

GHS Pictograms: GHS06 (Skull and Crossbones)

-

Hazard Statements: H301, H311, H331, H315, H319, H335[11]

When heated to decomposition, it can emit highly toxic fumes of cyanide (CN⁻), fluoride (F⁻), and nitrogen oxides (NOx).[3][4]

Handling and Storage Recommendations

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Handling: Avoid breathing fumes, mist, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Summary and Conclusion

This compound is a fluorinated dinitrile with a unique set of physical properties driven by its perfluorinated alkyl chain. Its high density, moderate boiling point (significantly lower than its non-fluorinated analog), and flammability are key characteristics. The summary below consolidates the most reliable quantitative data available.

Table of Core Physical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆F₈N₂ | [2][5] |

| Molecular Weight | 252.065 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.594 g/cm³ | [1][2][5] |

| Boiling Point | 132.3 °C @ 760 mmHg | [1][2][5] |

| Flash Point | 33.8 °C | [1][2][5] |

| Refractive Index | 1.314 | [5] |

| Solubility | Soluble in DMSO, sparingly in CHCl₃ | [3][4] |

The insights and protocols provided in this guide are intended to equip researchers with the necessary information to safely handle, characterize, and utilize this compound in their work. The predicted spectral data offers a foundational basis for spectroscopic identification in the absence of public experimental references. The significant differences between this compound and adiponitrile clearly demonstrate the transformative effect of fluorination on molecular properties, a fundamental concept in modern materials and medicinal chemistry.

References

- Smolecule. (n.d.). Buy this compound | 376-53-4.

- Vulcanchem. (n.d.). This compound - 376-53-4.

- ChemicalBook. (n.d.). This compound CAS#: 376-53-4.

- ChemicalBook. (n.d.). This compound | 376-53-4.

-

Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link].

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Chemsrc. (n.d.). This compound | CAS#:376-53-4.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

- University of Utah. (2008, February 24). Pycnometer - Chemical Engineering.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

-

PubChem. (n.d.). Adiponitrile | CN(CH2)4CN | CID 8128. Retrieved from [Link].

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link].

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants - NMR Facility. Retrieved from [Link].

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link].

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Retrieved from [Link].

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link].

-

University of Calgary. (n.d.). 19Flourine NMR. Retrieved from [Link].

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link].

-

UCLA. (n.d.). 13C-NMR. Retrieved from [Link].

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Adiponitrile(111-69-3) 13C NMR spectrum [chemicalbook.com]

- 3. Adiponitrile for synthesis 111-69-3 [sigmaaldrich.com]

- 4. Adiponitrile(111-69-3) IR Spectrum [m.chemicalbook.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uni-saarland.de [uni-saarland.de]

- 11. ez.restek.com [ez.restek.com]

"Octafluoroadiponitrile safety data sheet"

An In-depth Technical Guide to the Safety of Octafluoroadiponitrile for Research Applications

Introduction

This compound (OFAD), with the chemical formula C₆F₈N₂, is a perfluorinated derivative of adiponitrile.[1] Its structure, featuring a six-carbon chain where the four central carbons are fully fluorinated, capped by terminal nitrile (-CN) groups, imparts unique physicochemical properties.[1] These characteristics, including high thermal stability and electrochemical stability, have positioned OFAD as a compound of interest in advanced materials science, particularly in the development of high-performance lithium-ion battery electrolytes and specialty polymers.[1][2]

However, the same properties that make it valuable also necessitate a rigorous and informed approach to its handling and safety. The presence of nitrile groups suggests a toxicological profile that warrants comparison to cyanide compounds, while its fluorinated nature introduces additional considerations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive safety framework for the handling, storage, and emergency management of this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind safety protocols, ensuring a culture of safety grounded in scientific understanding.

Physicochemical Properties and Hazard Profile

A foundational understanding of a chemical's properties is the first step in risk assessment. The substitution of hydrogen with fluorine dramatically alters the properties of adiponitrile, resulting in a compound with a lower boiling point despite a higher molecular weight, a characteristic of many perfluorinated compounds due to weaker intermolecular forces.[1][2]

Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 376-53-4 | [1][3][4] |

| Molecular Formula | C₆F₈N₂ | [1][2][3] |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1] |

| Molecular Weight | 252.065 g/mol | [2][3] |

| Appearance | Clear liquid | [4][5] |

| Density | 1.594 g/cm³ | [1][3] |

| Boiling Point | 132.3°C at 760 mmHg | [1][3] |

| Flash Point | 33.8°C | [1][3] |

| Solubility | Soluble in DMSO; Sparingly soluble in Chloroform; Slightly soluble in Methanol. | [4][5] |

GHS Hazard Classification and Toxicological Insight

This compound is classified as a highly hazardous substance. Its toxicity is acute and affects multiple exposure routes, demanding stringent controls. The primary toxicological concern stems from the nitrile groups, which can exhibit effects similar to cyanide poisoning by inhibiting cellular respiration.[6]

| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Danger | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Danger | Exclamation Mark |

Source: GHS classification data derived from supplier safety data sheets.[2][7]

A critical, and potentially life-threatening, hazard is the thermal decomposition of OFAD. When heated to decomposition, it is known to emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[4][5] This underscores the extreme danger of fire situations involving this compound.

The Hierarchy of Controls: A Framework for Safe Handling

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle; PPE is the last line of defense, not the first.

-

Elimination & Substitution: For many research applications, eliminating or substituting OFAD may not be feasible. However, it is a mandatory first consideration. Ask: Is there a less toxic, non-flammable, or less reactive compound that can achieve the same scientific objective?

-

Engineering Controls: This is the most critical layer for OFAD. The causality is clear: because the compound is toxic via inhalation and has a low flash point, it must be physically contained.[2][7]

-

Chemical Fume Hood: All handling of OFAD, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[8][9][10] This directly addresses the inhalation hazard.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.

-

Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere provides an even higher level of containment.[10]

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work begins.[9]

-

Designated Area: The section of the fume hood and bench where OFAD is handled should be clearly marked with hazard warning signs.[8]

-

Training: All personnel must be trained on the specific hazards of OFAD, the lab's SOP, and emergency procedures. This training must be documented.

-

"No Working Alone" Policy: Never handle OFAD or other highly toxic chemicals when you are alone in the laboratory.[8][9]

-

-

Personal Protective Equipment (PPE): PPE does not prevent accidents but can mitigate injury if other controls fail.

-

Hand Protection: Double-gloving with chemical-resistant nitrile gloves is recommended.[8][11] If gloves become contaminated, they must be removed immediately, and hands washed thoroughly.

-

Eye Protection: Chemical safety goggles are mandatory.[7] Where a splash hazard exists, a full-face shield should be worn over the goggles.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Chemical-resistant aprons and sleeves may be required for larger-scale work.[11]

-

Standard Operating Protocol for Handling this compound

This protocol outlines a self-validating workflow for the safe handling of OFAD during a common laboratory task: preparing a stock solution. Each step is designed to verify safety before proceeding to the next.

Step-by-Step Methodology

-

Preparation:

-

Verify the chemical fume hood has been certified within the last year.

-

Ensure the safety shower and eyewash station are accessible and have been tested within the last month.[8]

-

Assemble all necessary equipment (OFAD container, solvent, glassware, pipettes, waste container) inside the fume hood to minimize traffic in and out of the containment area.

-

Prepare a hazardous waste container specifically for OFAD-contaminated solid waste.

-

-

Donning PPE:

-

Put on a lab coat, followed by safety goggles.

-

Don the first pair of nitrile gloves.

-

Don the second pair of nitrile gloves over the first.

-

-

Weighing and Transfer:

-

Perform all transfers on a balance inside the fume hood.

-

To minimize exposure, do not weigh OFAD on an open watch glass. Weigh it directly into a vial that can be capped.

-

Transfer the required amount of OFAD using a glass pipette or syringe.

-

Immediately and securely cap both the source bottle and the receiving vial.

-

-

Solution Preparation:

-

Slowly add the desired solvent to the vial containing the OFAD.

-

Cap and mix the solution as required.

-

-

Decontamination and Cleanup:

-

Wipe the external surfaces of all containers with a solvent-dampened cloth before removing them from the fume hood.

-

Any minor drips or spills within the hood should be immediately absorbed with an inert material (e.g., vermiculite) and placed in the hazardous waste container.

-

-

Waste Disposal:

-

All contaminated disposables (pipette tips, wipes, gloves) must be placed in the designated, sealed hazardous waste container.[11]

-

-

Doffing PPE and Hygiene:

-

Remove the outer pair of gloves while still in the work area.

-

Remove lab coat and goggles.

-

Remove the inner pair of gloves.

-

Wash hands and forearms thoroughly with soap and water.

-

Storage and Incompatibility

Proper storage is a critical preventative safety measure. The goal is to maintain the chemical's integrity while preventing accidental release or dangerous reactions.

-

Storage Conditions: Store OFAD in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10][12] The storage location must be a locked cabinet or room, accessible only to authorized personnel. Containers must be tightly closed and clearly labeled.

-

Chemical Incompatibilities: Segregation from incompatible materials is non-negotiable. The primary concern is the potential for violent reactions or the generation of highly toxic gases.

| Class of Incompatible Material | Hazardous Reaction |

| Strong Acids | Reacts to form highly toxic and flammable hydrogen cyanide (HCN) gas.[8] |

| Strong Bases | Can initiate hazardous polymerization or decomposition reactions.[7] |

| Strong Oxidizing Agents | Can lead to fire or explosion.[7] |

| Strong Reducing Agents | May react violently.[7] |

Emergency Response Protocols

Immediate and correct action during an emergency can be life-saving. All personnel must be trained on these procedures before beginning work with OFAD.

In Case of Exposure

-

General Actions:

-

Remain calm but act quickly. Speed is essential.[6]

-

Immediately alert nearby personnel and call 911 or your institution's emergency number.[8] State that there has been an exposure to a toxic nitrile compound.

-

If safe to do so, remove the victim from the contaminated area.

-

Bring the Safety Data Sheet (SDS) for OFAD to provide to the emergency medical responders.[8]

-

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

-

Immediately call a poison control center and 911.[7]

-

Rinse the mouth with water. Do not induce vomiting.

-

In Case of a Spill

-

Evacuate all non-essential personnel from the area.[8]

-

Alert others and call for emergency assistance.

-

If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-